molecular formula C8H6BF3O4 B12094436 2-Trifluoromethoxy-4-formylphenyl boronic acid

2-Trifluoromethoxy-4-formylphenyl boronic acid

Cat. No.: B12094436
M. Wt: 233.94 g/mol
InChI Key: QZYRPZPLLTUBDU-UHFFFAOYSA-N
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Description

2-Trifluoromethoxy-4-formylphenyl boronic acid is a boronic acid derivative that features a trifluoromethoxy group and a formyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethoxy-4-formylphenyl boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethoxy-4-formylphenyl boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

2-Trifluoromethoxy-4-formylphenyl boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxy-4-formylphenyl boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trifluoromethoxy-4-formylphenyl boronic acid is unique due to the presence of both the trifluoromethoxy and formyl groups, which confer distinct chemical properties and reactivity. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the formyl group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C8H6BF3O4

Molecular Weight

233.94 g/mol

IUPAC Name

[4-formyl-2-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-3-5(4-13)1-2-6(7)9(14)15/h1-4,14-15H

InChI Key

QZYRPZPLLTUBDU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)OC(F)(F)F)(O)O

Origin of Product

United States

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